Ethyl 2-vinyloxazole-5-carboxylate
CAS No.: 1257266-93-5
Cat. No.: VC4909544
Molecular Formula: C8H9NO3
Molecular Weight: 167.164
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1257266-93-5 |
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Molecular Formula | C8H9NO3 |
Molecular Weight | 167.164 |
IUPAC Name | ethyl 2-ethenyl-1,3-oxazole-5-carboxylate |
Standard InChI | InChI=1S/C8H9NO3/c1-3-7-9-5-6(12-7)8(10)11-4-2/h3,5H,1,4H2,2H3 |
Standard InChI Key | RHKCNOBFNDEJTR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN=C(O1)C=C |
Introduction
Structure and Basic Properties
Ethyl 2-vinyloxazole-5-carboxylate exhibits the following structural and physical characteristics:
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₉NO₃ | |
Molecular Weight | 167.16 g/mol | |
SMILES | CCOC(=O)c1cnc(C=C)o1 | |
InChIKey | RHKCNOBFNDEJTR-UHFFFAOYSA-N | |
Purity (Commercial) | ≥95% | |
Physical State | Yellow to brown liquid |
The compound’s structure includes:
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Oxazole ring: A five-membered heterocycle with two adjacent oxygen and nitrogen atoms.
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Vinyloxy group: A C=C double bond adjacent to the oxazole ring, enabling participation in cycloaddition or cross-coupling reactions.
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Ethyl ester: Positioned at C5, facilitating hydrolysis to the corresponding carboxylic acid for further derivatization.
Reactivity and Functionalization
Ethyl 2-vinyloxazole-5-carboxylate’s reactivity is influenced by its electron-deficient oxazole ring and unsaturated vinyl group:
Reaction Pathways
Reaction Type | Potential Applications | Example Reagents |
---|---|---|
Cycloaddition | Construction of bicyclic systems | Diels-Alder partners (e.g., dienes) |
Cross-Coupling | Introduction of aryl/heteroaryl groups | Pd catalysts, organoboron reagents |
Ester Hydrolysis | Conversion to carboxylic acid | NaOH, H₂O/EtOH |
Vinyl Group Functionalization | Allylic oxidation or epoxidation | mCPBA, KMnO₄ |
Notable Observations:
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The oxazole ring’s electron-withdrawing nature activates the vinyl group toward electrophilic additions.
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The ethyl ester group undergoes hydrolysis under basic conditions to yield 2-vinyloxazole-5-carboxylic acid, a potential intermediate for amide or peptide bond formation .
Applications in Research and Industry
Ethyl 2-vinyloxazole-5-carboxylate serves as a building block in diverse fields:
Key Applications
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Medicinal Chemistry:
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Materials Science:
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Polymer Chemistry: Vinyl groups facilitate polymerization or grafting onto polymer backbones.
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Catalysis:
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Ligand Design: The oxazole ring’s nitrogen and oxygen atoms may coordinate to metals in catalytic systems.
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Notes:
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Prices vary by vendor and quantity; bulk orders may qualify for discounts.
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Most suppliers restrict sales to research/industrial clients, excluding medical facilities .
Comparative Analysis with Related Compounds
Ethyl 2-vinyloxazole-5-carboxylate differs from its isomers and analogs in reactivity and applications:
Future Directions and Research Gaps
While ethyl 2-vinyloxazole-5-carboxylate has shown promise, key areas require exploration:
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Biological Activity: Screening against microbial biofilms or cancer cell lines to validate therapeutic potential.
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Catalytic Applications: Investigation as a ligand in asymmetric catalysis.
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Polymer Chemistry: Utilization in click chemistry or photopolymerization.
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